

Spectroscopic Characterization of 2-Amino-5-chlorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorothiophenol

Cat. No.: B1271911

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic data for **2-Amino-5-chlorothiophenol** (CAS No: 23474-98-8), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-5-chlorothiophenol**. It is important to note that while the mass spectrometry data is based on calculated values, the NMR and IR data are predicted based on analogous compounds and established spectroscopic principles, as specific experimental spectra are not widely available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Amino-5-chlorothiophenol**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.2	d	1	Ar-H
~ 6.8	dd	1	Ar-H
~ 6.7	d	1	Ar-H
~ 4.5	br s	2	-NH ₂
~ 3.5	s	1	-SH

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent effects on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-5-chlorothiophenol**

Chemical Shift (δ , ppm)	Assignment
~ 145	C-NH ₂
~ 135	C-Cl
~ 130	C-H
~ 125	C-SH
~ 120	C-H
~ 118	C-H

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent effects on the aromatic ring.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for **2-Amino-5-chlorothiophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2600 - 2550	Weak	S-H stretch
1620 - 1580	Strong	N-H bend
1500 - 1400	Strong	Aromatic C=C stretch
1100 - 1000	Strong	C-Cl stretch
850 - 800	Strong	Aromatic C-H bend (out-of-plane)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Amino-5-chlorothiophenol**

m/z	Ion	Notes
159/161	[M] ⁺	Molecular ion peak, showing isotopic pattern for chlorine.[1]
126	[M-SH] ⁺	Loss of the sulphydryl radical.
99	[M-SH-HCN] ⁺	Subsequent loss of hydrogen cyanide from the aniline moiety.

Ionization method: Electron Ionization (EI). The monoisotopic mass is 158.9909481 Da.[1]

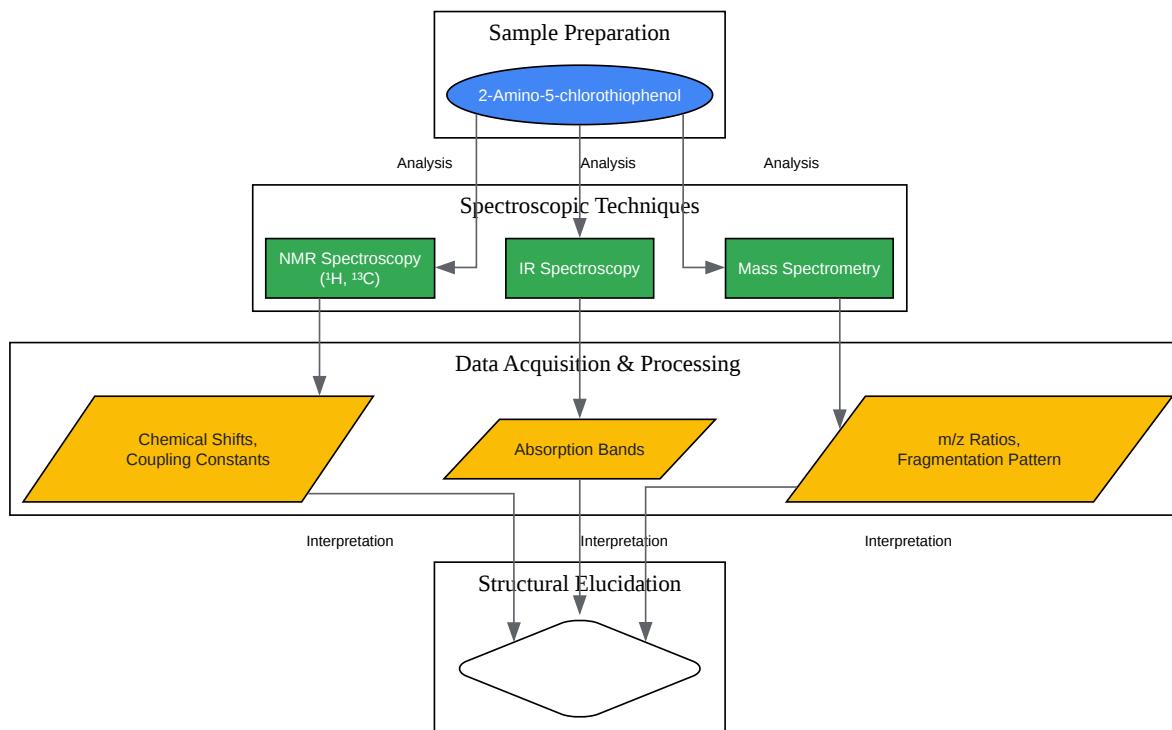
Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of **2-Amino-5-chlorothiophenol** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) and transferred to a 5 mm NMR tube.^{[2][3]} The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a greater number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ^{13}C isotope.^[2] Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy


For solid samples, a KBr pellet is prepared by grinding a small amount of **2-Amino-5-chlorothiophenol** (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk using a hydraulic press.^[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile organic solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[5] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.^[6] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).^{[6][7]} This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.^[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Amino-5-chlorothiophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-chlorobenzenethiol | C6H6CINS | CID 2737518 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. organamation.com [organamation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-chlorothiophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271911#spectroscopic-data-of-2-amino-5-chlorothiophenol-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com